Acetic acid, 2-[[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-
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Overview
Description
Acetic acid, 2-[[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]- is a complex organic compound that features a triazole ring, a phenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]- typically involves multiple steps. One common method starts with the synthesis of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol. This intermediate is then alkylated using 2-bromo-1-phenylethanone in alkaline conditions to form the desired compound . The reaction conditions often involve the use of cesium carbonate as a base and sodium borohydride for the reduction of the carbonyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the triazole ring and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like cesium carbonate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of secondary alcohols .
Scientific Research Applications
Acetic acid, 2-[[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of acetic acid, 2-[[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]- involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound is a precursor in the synthesis of acetic acid, 2-[[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-.
Acetic acid, 4-methylphenyl ester: Another compound with a similar structural motif but different functional groups.
Uniqueness
What sets acetic acid, 2-[[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]- apart is its combination of a triazole ring with phenyl and methylphenyl groups, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-7-9-13(10-8-12)16-18-19-17(23-11-15(21)22)20(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLNQEZPUFVDRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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